4-[(2S)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile
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Overview
Description
4-[(2S)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile is a complex organic compound featuring a pyrrolidine ring, a trifluoromethyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2S)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile typically involves multiple steps, starting from readily available precursors.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The trifluoromethyl and benzonitrile groups can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions include trifluoromethylated ketones, primary amines, and substituted benzonitriles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(2S)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its structural similarity to natural substrates.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: Utilized in the development of agrochemicals and materials with unique properties
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyrrolidine ring contributes to its overall stability and bioavailability. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities and biological activities.
Trifluoromethylated compounds: Other trifluoromethylated benzonitriles and ketones exhibit comparable chemical reactivity and applications.
Uniqueness
4-[(2S)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile stands out due to its combination of a pyrrolidine ring and multiple trifluoromethyl groups, which confer unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H12F6N2O |
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Molecular Weight |
338.25 g/mol |
IUPAC Name |
4-[(2S)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C14H12F6N2O/c15-13(16,17)10-6-9(4-3-8(10)7-21)22-5-1-2-11(22)12(23)14(18,19)20/h3-4,6,11-12,23H,1-2,5H2/t11-,12-/m0/s1 |
InChI Key |
OPSIVAKKLQRWKC-RYUDHWBXSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)[C@@H](C(F)(F)F)O |
Canonical SMILES |
C1CC(N(C1)C2=CC(=C(C=C2)C#N)C(F)(F)F)C(C(F)(F)F)O |
Origin of Product |
United States |
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